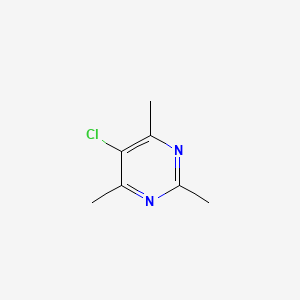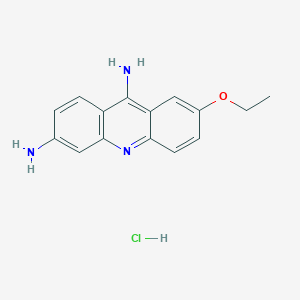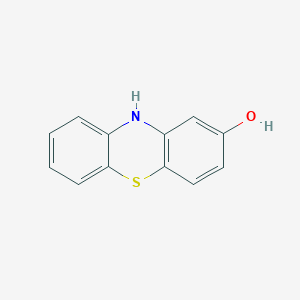![molecular formula C10H8F4O B3254670 1-[5-Fluoro-2-(trifluoromethyl)phenyl]propan-1-one CAS No. 242812-12-0](/img/structure/B3254670.png)
1-[5-Fluoro-2-(trifluoromethyl)phenyl]propan-1-one
Vue d'ensemble
Description
1-[5-Fluoro-2-(trifluoromethyl)phenyl]propan-1-one, also known as 5F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent effects. It is a member of the indazole family of cannabinoids and is often used as a research chemical. The purpose of
Mécanisme D'action
Like other synthetic cannabinoids, 1-[5-Fluoro-2-(trifluoromethyl)phenyl]propan-1-one acts as a potent agonist of the CB1 and CB2 receptors in the brain. It produces its effects by binding to these receptors and activating downstream signaling pathways, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in a range of physiological and psychological effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[5-Fluoro-2-(trifluoromethyl)phenyl]propan-1-one are similar to those of other synthetic cannabinoids. It produces a range of effects on the body, including increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. It has also been shown to produce a range of adverse effects, including anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[5-Fluoro-2-(trifluoromethyl)phenyl]propan-1-one in lab experiments is its potency. It produces strong effects at low doses, making it a useful tool for studying the effects of synthetic cannabinoids on the body. However, it also has several limitations, including its potential for producing adverse effects, its limited solubility in water, and its potential for inducing tolerance and dependence.
Orientations Futures
There are several future directions for research on 1-[5-Fluoro-2-(trifluoromethyl)phenyl]propan-1-one. One area of interest is the development of new synthetic cannabinoids that have improved safety profiles and fewer adverse effects. Another area of interest is the development of new methods for studying the effects of synthetic cannabinoids on the body, such as in vitro models and animal models. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for inducing addiction and dependence.
Applications De Recherche Scientifique
1-[5-Fluoro-2-(trifluoromethyl)phenyl]propan-1-one has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used to investigate the binding affinity of synthetic cannabinoids to the CB1 and CB2 receptors in the brain, as well as their effects on neurotransmitter release, cell signaling pathways, and gene expression. It has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in the body.
Propriétés
IUPAC Name |
1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJYFLGDHCDRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/structure/B3254598.png)
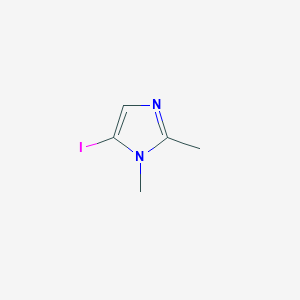




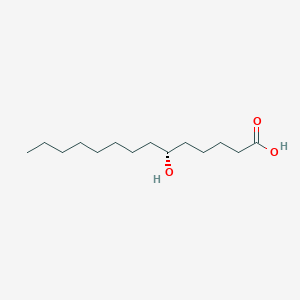
![7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B3254640.png)

